molecular formula C21H23ClN3O6P B11397475 Diethyl (5-{[(2-chlorophenyl)methyl]amino}-2-[(4-nitrophenyl)methyl]-1,3-oxazol-4-YL)phosphonate

Diethyl (5-{[(2-chlorophenyl)methyl]amino}-2-[(4-nitrophenyl)methyl]-1,3-oxazol-4-YL)phosphonate

Cat. No.: B11397475
M. Wt: 479.8 g/mol
InChI Key: VAHFKQPBQMVRLJ-UHFFFAOYSA-N
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Description

Diethyl (5-{[(2-chlorophenyl)methyl]amino}-2-[(4-nitrophenyl)methyl]-1,3-oxazol-4-YL)phosphonate is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a phosphonate group, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (5-{[(2-chlorophenyl)methyl]amino}-2-[(4-nitrophenyl)methyl]-1,3-oxazol-4-YL)phosphonate typically involves multi-step organic reactions. One common approach is the condensation of 2-chlorobenzylamine with 4-nitrobenzyl bromide to form an intermediate, which is then cyclized with diethyl phosphite under specific conditions to yield the target compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Diethyl (5-{[(2-chlorophenyl)methyl]amino}-2-[(4-nitrophenyl)methyl]-1,3-oxazol-4-YL)phosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

Diethyl (5-{[(2-chlorophenyl)methyl]amino}-2-[(4-nitrophenyl)methyl]-1,3-oxazol-4-YL)phosphonate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Diethyl (5-{[(2-chlorophenyl)methyl]amino}-2-[(4-nitrophenyl)methyl]-1,3-oxazol-4-YL)phosphonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The oxazole ring and phosphonate group play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of signal transduction or interference with metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl [(5-phenyl-1,3,4-oxadiazol-2-ylamino)(4-trifluoromethylphenyl)methyl]phosphonate
  • Diethyl [(5-phenyl-1,3,4-oxadiazol-2-ylamino)(2-methoxyphenyl)methyl]phosphonate
  • Diethyl [(5-phenyl-1,3,4-oxadiazol-2-ylamino)(4-nitrophenyl)methyl]phosphonate

Uniqueness

Diethyl (5-{[(2-chlorophenyl)methyl]amino}-2-[(4-nitrophenyl)methyl]-1,3-oxazol-4-YL)phosphonate is unique due to the presence of both a chlorophenyl and a nitrophenyl group, which confer distinct electronic and steric properties. These features make it particularly suitable for specific applications in medicinal chemistry and materials science, where precise control over molecular interactions is required .

Properties

Molecular Formula

C21H23ClN3O6P

Molecular Weight

479.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-diethoxyphosphoryl-2-[(4-nitrophenyl)methyl]-1,3-oxazol-5-amine

InChI

InChI=1S/C21H23ClN3O6P/c1-3-29-32(28,30-4-2)21-20(23-14-16-7-5-6-8-18(16)22)31-19(24-21)13-15-9-11-17(12-10-15)25(26)27/h5-12,23H,3-4,13-14H2,1-2H3

InChI Key

VAHFKQPBQMVRLJ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)CC2=CC=C(C=C2)[N+](=O)[O-])NCC3=CC=CC=C3Cl)OCC

Origin of Product

United States

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